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Compound Focus: Milciclib Maleate

CAS No.: 802539-81-7

Cat. No.: S548113

Milciclib (also known as PHA-848125AC or TZLS-201) is an orally bioavailable small molecule inhibitor
that targets multiple cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (Trk), controlling
cell growth and malignant progression [1]. It is a potent, ATP-competitive inhibitor with a unique kinase

inhibitory profile [2].

Mechanism of Action and Primary Targets

Milciclib is characterized as a pan-CDK inhibitor. The table below summarizes its primary kinase targets

and half-maximal inhibitory concentration (ICso) values from cell-free assays [3].

Target Kinase ICso0 Value
CDK2/Cyclin A 45 nM
TrkA 53 nM
CDK7/Cyclin H 150 nM
CDK4/Cyclin D1 160 nM
CDK5/p35 265 nM
CDK1/Cyclin B 398 nM
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This multi-kinase inhibition leads to several downstream effects:

¢ Cell Cycle Arrest: Induces a concentration-dependent G1 phase arrest in sensitive cell lines by
impairing phosphorylation of the retinoblastoma (Rb) protein, reducing cyclin A levels, and increasing
p21[Cipl], p27[Kipl], and p53 expression [3].

e Transcription Modulation: Via CDK7 inhibition, it affects RNA polymerase Il activity [2].

e Apoptosis and Alternative Cell Death: Can induce cell death, in some contexts through autophagy

3],

The following diagram illustrates the signaling pathways and biological processes affected by Milciclib:
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Diagram of Milciclib's multi-kinase inhibition and its downstream effects on cell cycle, transcription, and

DNA repair.
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Clinical Development and Status

Milciclib has been evaluated in several clinical trials for advanced solid tumors. The developer, Tiziana Life

Sciences, has reported positive Phase 2 data for specific indications [1].

Key Clinical Trial Results

Trial Phase Indication Regimen Key Efficacy Findings Common Adverse Events

| Phase II [2] | Thymic Carcinoma (TC) and B3 Thymoma | 150 mg/day (7 days on/7 days off) | « 46.7%
(14/30) 3-month PFS « Median PFS: 8.2 months | Nausea, asthenia, neutropenia (8.3% severe) | | Phase Ila
[1] | Sorafenib-resistant HCC | Monotherapy | * Median Time-to-Progression: 5.9 months ¢ Disease
Stabilization: 57% | Diarrhea, nausea, fatigue, asthenia, retinal hemorrhage | | Phase I [4] | Refractory Solid
Tumors | Combined with Gemcitabine (1000 mg/m?) | « 1 Partial Response (NSCLC) ¢ 4 Long-term Disease

Stabilizations (>6-14 months) | Neutropenia, thrombocytopenia |

The recommended Phase II dose from the combination study with gemcitabine was Milciclib 80 mg/m?/day

and Gemcitabine 1000 mg/m?/day [4].

Current Status: As of mid-2024, the highest development phase is Phase II for liver cancer and malignant
thymoma. A Phase I/II trial for glioma was also identified, while development for malignant mesothelioma

and general solid tumors appears to have no recent reports [5].

Preclinical and Research Data

In Vitro Activity

¢ Cytotoxicity: Milciclib demonstrated anti-proliferative effects in various cancer cell lines. In colorectal
cancer (CRC) cells, ICso values were 0.275 pM for HCT-116 and 0.403 pM for RKO cells based on
cell viability after 72 hours [6].

e Synergistic Effects: Preclinical studies suggest Milciclib can reverse gemcitabine resistance, and
combination with temozolomide (TMZ) showed additive or synergistic effects on cell growth in certain
melanoma lines [3].

In Vivo Efficacy
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¢ In a preclinical A2780 human ovarian carcinoma xenograft model, Milciclib showed good efficacy and
was well-tolerated upon repeated daily dosing [3].

e Treatment of K-Ras(G12D) mutant mice resulted in significant tumor growth inhibition accompanied
by reduced cell membrane turnover [3].

Recent Research and Experimental Insights

A key 2025 study investigated Milciclib as a potential radiosensitizer in colorectal cancer (CRC), providing

detailed experimental methodology [6].

Experimental Protocol: Assessing Radiosensitization In Vitro [6]

e Cell Line Models: Use parental (e.g., HCT116, DLD-1) and their derived radioresistant (RR)
counterparts (e.g., HCT116RR, DLD-1RR). RR lines are established by repeated exposure to 2 Gy X-
ray fractions.

e Drug Treatment: Prepare a 10 mM stock of Milciclib in DMSO. Use a working concentration (e.g.,
400 nM) in culture media, ensuring final DMSO concentration does not exceed 0.1%.

¢ Irradiation: Irradiate cells using a clinical-grade irradiator (e.g., Precision X-RAD 225 machine). For
clonogenic assays, use single doses (e.g., 0, 2, 4, 8 Gy).

¢ Clonogenic Survival Assay:

o Seed cells in 6-well plates at densities adjusted for radiation dose (e.g., 2000 cells for 0 Gy,
6000 cells for 8 Gy).

o Pre-treat cells with Milciclib for a specified period (e.g., 2-24 hours) before irradiation.

o After irradiation, replace with fresh drug-free medium 2 days post-irradiation.

o Incubate for 2 weeks, fix cells with 4% paraformaldehyde, and stain with 0.1% crystal violet.

o Count colonies containing >50 cells using software like ImageJ. Calculate the Sensitizer
Enhancement Ratio (SER) to quantify radio-sensitization.

¢ Key Mechanistic Investigation: Analyze DNA damage repair by examining the inhibition of key
repair proteins like Rad51 via Western blotting.

Conclusion and Future Directions

Milciclib maleate is a multi-targeted CDK inhibitor with a well-characterized safety profile and
demonstrated clinical activity in specific advanced cancers like thymic malignancies and HCC. Recent
preclinical research highlights its potential beyond monotherapy, particularly as a radiosensitizer in models

of colorectal cancer by impairing DNA damage repair [6].
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Future development may focus on:

e Combination Therapies: Leveraging its ability to reverse drug resistance (e.g., with gemcitabine) [4]
[1].

e Biomarker-Driven Patient Selection: Exploring efficacy in patient subpopulations, such as those
with KRAS mutations [1].

e Overcoming Radioresistance: Further clinical translation of its radiosensitizing properties could
expand its utility in radiotherapy-treated cancers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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